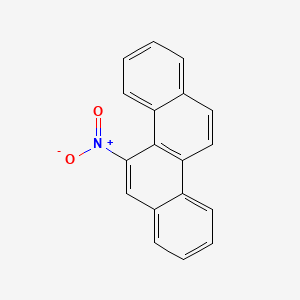![molecular formula C17H21ClN2O B14401045 N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85675-21-4](/img/structure/B14401045.png)
N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[55]undecane framework, which is a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide typically involves multiple steps, starting from readily available precursors One common approach is to use a Diels-Alder reaction to construct the spirocyclic core This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions to form the spirocyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group and the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-(3-Chlorophenyl)-2-azaspiro[5
Chemistry: The compound’s unique structure makes it an interesting subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity, including antimicrobial and anticancer properties, has been explored in various studies.
Medicine: The compound’s ability to interact with biological targets suggests potential therapeutic applications, particularly in drug development.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but may have different substituents, leading to varied chemical and biological properties.
Chlorophenyl derivatives: Compounds with a chlorophenyl group can exhibit similar reactivity patterns, particularly in substitution reactions.
Carboxamide compounds: The presence of a carboxamide group is common in many biologically active molecules, contributing to their stability and reactivity.
Uniqueness
N-(3-Chlorophenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide stands out due to its combination of a spirocyclic core, a chlorophenyl group, and a carboxamide functionality
Properties
CAS No. |
85675-21-4 |
|---|---|
Molecular Formula |
C17H21ClN2O |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide |
InChI |
InChI=1S/C17H21ClN2O/c18-14-6-4-7-15(12-14)19-16(21)20-11-5-10-17(13-20)8-2-1-3-9-17/h1-2,4,6-7,12H,3,5,8-11,13H2,(H,19,21) |
InChI Key |
LIGAHLIUHOJQRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC=CC2)CN(C1)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


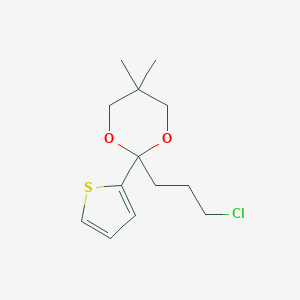
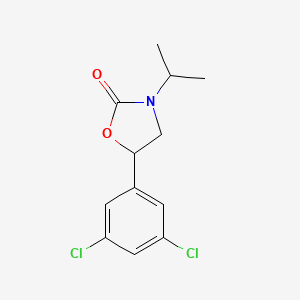
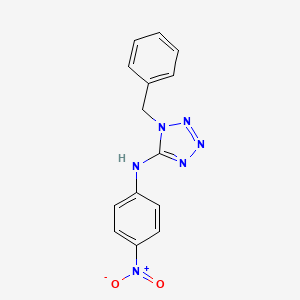
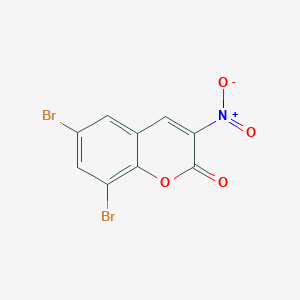
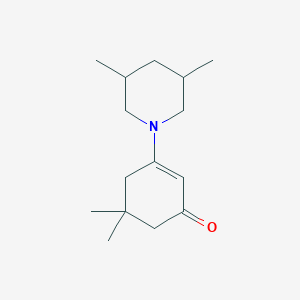
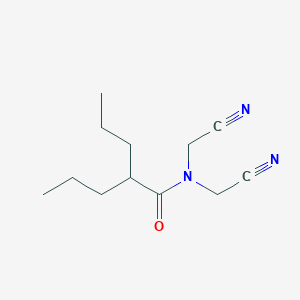
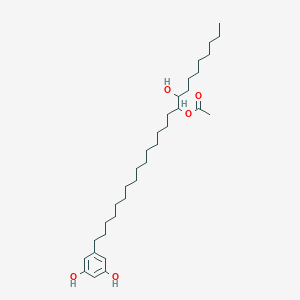

![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)
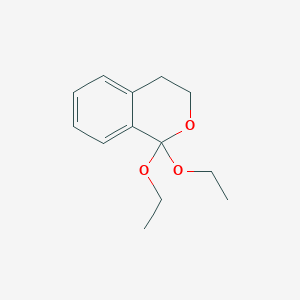

![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
